molecular formula C19H14F7N3OS B11084739 N-{1,1,1,3,3,3-hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide

N-{1,1,1,3,3,3-hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide

Cat. No.: B11084739
M. Wt: 465.4 g/mol
InChI Key: PSGWYRNKEUWATA-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide typically involves multiple steps:

    Formation of the Benzothiazole Intermediate: The initial step involves the synthesis of the 6-fluoro-1,3-benzothiazole intermediate. This can be achieved through the cyclization of 2-aminothiophenol with a fluorinated carboxylic acid derivative under acidic conditions.

    Introduction of the Hexafluoropropane Group: The next step involves the introduction of the hexafluoropropane group. This can be done by reacting the benzothiazole intermediate with hexafluoroacetone in the presence of a base such as potassium carbonate.

    Amidation Reaction: The final step is the amidation reaction, where the hexafluoropropane-benzothiazole intermediate is reacted with 3-phenylpropanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, N-{1,1,1,3,3,3-hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide can be studied for its potential biological activity. Compounds with benzothiazole moieties are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of pharmaceutical compounds, suggesting that this compound might exhibit favorable pharmacokinetic properties.

Industry

In industry, the compound could be used in the development of advanced materials, such as fluorinated polymers or coatings, due to its chemical stability and resistance to harsh environmental conditions.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety could facilitate binding to specific proteins, while the fluorine atoms might enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{1,1,1,3,3,3-hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide lies in its specific combination of fluorine atoms and benzothiazole moiety, which may confer unique chemical and biological properties. The presence of multiple fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H14F7N3OS

Molecular Weight

465.4 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C19H14F7N3OS/c20-12-7-8-13-14(10-12)31-16(27-13)29-17(18(21,22)23,19(24,25)26)28-15(30)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,27,29)(H,28,30)

InChI Key

PSGWYRNKEUWATA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

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